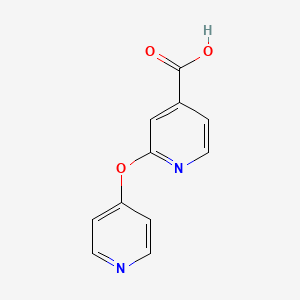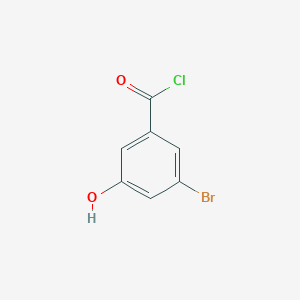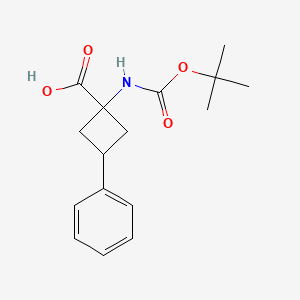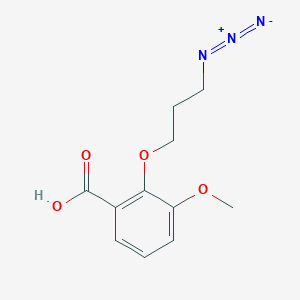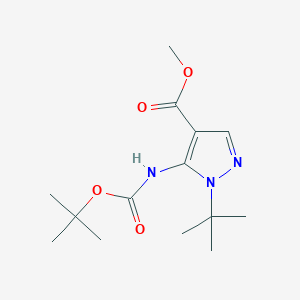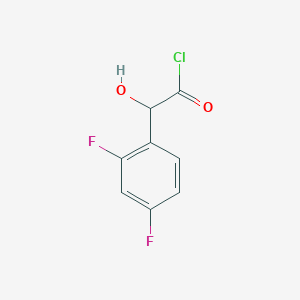![molecular formula C15H27NO4 B1411797 1-[(叔丁氧羰基)]-3,3,5,5-四甲基哌啶-4-羧酸 CAS No. 1780565-88-9](/img/structure/B1411797.png)
1-[(叔丁氧羰基)]-3,3,5,5-四甲基哌啶-4-羧酸
描述
“1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1780565-88-9 . It has a molecular weight of 285.38 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized and their structures confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H27NO4/c1-13(2,3)20-12(19)16-8-14(4,5)10(11(17)18)15(6,7)9-16/h10H,8-9H2,1-7H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 285.38 . The InChI code for this compound is 1S/C15H27NO4/c1-13(2,3)20-12(19)16-8-14(4,5)10(11(17)18)15(6,7)9-16/h10H,8-9H2,1-7H3,(H,17,18) .
科学研究应用
有机合成应用
与“1-[(叔丁氧羰基)]-3,3,5,5-四甲基哌啶-4-羧酸”相关的化合物已广泛用于有机合成中。例如,与该化合物密切相关的叔丁基 3-烯丙基-4-氧哌啶-1-羧酸酯衍生物与 L-选择性还原剂反应生成叔丁基 (3R,4S)-3-烯丙基-4-羟基哌啶-1-羧酸酯,产率为定量。该反应突出了取代哌啶衍生物的立体选择性合成,这对于合成复杂有机分子很有价值 (Boev 等人,2015 年)。
药物化学应用
在药物化学中,这些化合物在肽修饰和药物开发中起着至关重要的作用。例如,N-乙酰基、N- (叔丁氧羰基) 保护的具有氨基丙二酸酯和(氨基)(氰基)乙酸酯残基的肽可以在弱碱性条件下进行 C-烷基化。这些修饰的肽用于探索肽的构效关系并开发基于肽的治疗剂 (Matt 和 Seebach,1998 年)。
未来方向
While specific future directions for this compound were not found in the search results, compounds with similar structures are often used in the synthesis of other compounds, acting as intermediates or precursors . Therefore, this compound could potentially be used in the development of new synthetic methods or the production of new compounds.
生化分析
Biochemical Properties
1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid plays a significant role in biochemical reactions, primarily as a protecting group for amines. This compound interacts with enzymes, proteins, and other biomolecules by forming stable carbamate linkages, which protect the amine groups from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine group. This interaction is crucial in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required .
Cellular Effects
The effects of 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid on various types of cells and cellular processes are primarily related to its role as a protecting group. By protecting amine groups, this compound can influence cell function by preventing premature reactions that could alter cell signaling pathways, gene expression, and cellular metabolism. The controlled release of the amine group can be used to study specific biochemical pathways and the effects of amine-containing compounds on cellular processes .
Molecular Mechanism
At the molecular level, 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid exerts its effects through the formation of carbamate linkages with amine groups. This interaction stabilizes the amine group, preventing it from participating in unwanted reactions. The Boc group can be removed under acidic conditions, leading to the release of the free amine group. This mechanism is widely used in organic synthesis and peptide chemistry to protect and deprotect amine groups in a controlled manner .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid can change over time due to its stability and degradation properties. The compound is generally stable under neutral and basic conditions but can degrade under acidic conditions, leading to the release of the protected amine group. Long-term studies have shown that the stability of the Boc group can be influenced by factors such as temperature, pH, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and can effectively protect amine groups without causing significant adverse effects. At high doses, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products. Studies have shown that careful dosage control is necessary to avoid potential toxicity and ensure the desired biochemical effects .
Metabolic Pathways
1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid is involved in metabolic pathways related to the protection and deprotection of amine groups. The compound interacts with enzymes and cofactors that facilitate the formation and cleavage of carbamate linkages. These interactions can affect metabolic flux and the levels of metabolites involved in amine-containing pathways .
Transport and Distribution
Within cells and tissues, 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability for biochemical reactions. The transport and distribution of the compound are crucial for its effectiveness as a protecting group in various biochemical processes .
Subcellular Localization
The subcellular localization of 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it needs to be in the right cellular environment to effectively protect amine groups and participate in biochemical reactions .
属性
IUPAC Name |
3,3,5,5-tetramethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-13(2,3)20-12(19)16-8-14(4,5)10(11(17)18)15(6,7)9-16/h10H,8-9H2,1-7H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEONTCHTNTZZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(C1C(=O)O)(C)C)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




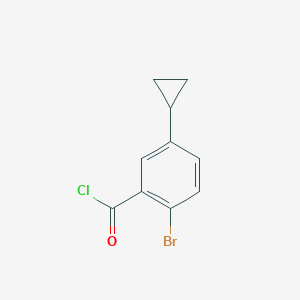
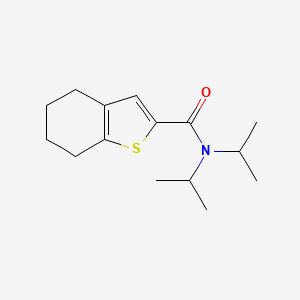
![2-chloro-N-[(4-fluorophenyl)methyl]-4-methylpentanamide](/img/structure/B1411719.png)
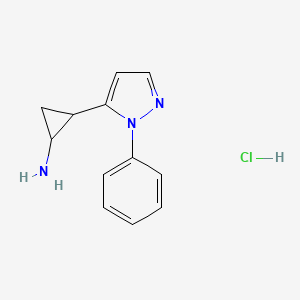
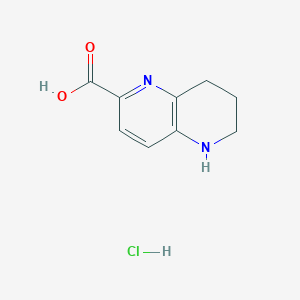
![2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1411724.png)
